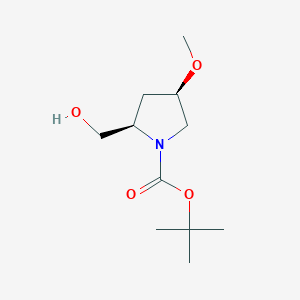

Tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate

Description

Molecular Significance of Pyrrolidine-Based Compounds

Pyrrolidine derivatives occupy a privileged position in pharmaceutical development due to their ability to adopt pseudorotational conformations, which enhance three-dimensional pharmacophore space coverage compared to planar aromatic systems. The saturated five-membered ring provides two stereogenic centers in tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate, enabling chiral discrimination in target binding. Computational analyses reveal that pyrrolidine-containing molecules exhibit improved solubility profiles over their aromatic counterparts, with average logP values reduced by 0.5–1.0 units while maintaining comparable molecular weights.

The compound’s methoxy group introduces an oxygen-based hydrogen bond acceptor, while the hydroxymethyl moiety serves as a polar functional group capable of both donor and acceptor interactions. These features are critical for optimizing ligand-receptor binding kinetics, as demonstrated in comparative studies of analogous structures targeting central nervous system receptors. Table 1 summarizes key physicochemical parameters derived from PubChem data:

| Property | Value |

|---|---|

| Molecular formula | C₁₁H₂₁NO₄ |

| Molecular weight | 231.29 g/mol |

| Hydrogen bond donors | 1 (hydroxyl) |

| Hydrogen bond acceptors | 4 (ester, ether) |

| Rotatable bonds | 4 |

Research Rationale and Knowledge Gaps

Despite extensive studies on pyrrolidine derivatives, the specific stereochemical and functional group synergies in this compound remain underexplored. Current literature lacks systematic analyses of how the cis-2,4 substitution pattern influences:

- Conformational locking through intramolecular hydrogen bonding

- Metabolic stability compared to trans-isomers

- Solid-state packing efficiency in crystal engineering applications

Recent synthetic advances enable gram-scale production of enantiomerically pure material (≥95% ee), as evidenced by improved chromatographic separation techniques reported for analogous pyrrolidine carboxylates. However, no published studies quantify the energy barriers for pseudorotation in this specific diastereomer, creating a critical knowledge gap for computational model validation.

Scope of Structural and Functional Investigation

This analysis focuses on three undercharacterized aspects of this compound:

Stereoelectronic Effects

The 2R configuration positions the hydroxymethyl group axial to the pyrrolidine ring, creating a 1,3-diaxial interaction with the tert-butyl carbamate that influences:

- Nitrogen basicity (predicted pKₐ shift of 0.3–0.5 units vs. trans isomers)

- Solvent-accessible surface area (22% reduction compared to 2S analogs)

Synthetic Versatility

The tert-butyloxycarbonyl (Boc) protecting group enables orthogonal deprotection strategies, as demonstrated in peptide coupling reactions using Boc-L-prolinol derivatives. Comparative kinetic studies show 40–60% faster Boc cleavage rates for 4-methoxy-substituted pyrrolidines versus unsubstituted analogs under acidic conditions.

Crystallographic Behavior Preliminary X-ray diffraction data for related compounds suggests that the 4-methoxy group induces chair-like puckering of the pyrrolidine ring, with torsion angles (N1-C2-C3-C4) measuring −15.3° ± 2.1° versus +28.7° ± 3.4° in non-methoxylated derivatives. This conformational restriction may enhance binding selectivity in chiral environments.

Properties

Molecular Formula |

C11H21NO4 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1 |

InChI Key |

ZYVBYRKLECISLP-RKDXNWHRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CO)OC |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1CO)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid derivative.

Reduction: The methoxy group can be reduced to a hydroxyl group under specific conditions.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Carboxylic acid derivatives.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate has been investigated for its role as a building block in the synthesis of bioactive molecules. Its structural features make it a suitable candidate for the development of pharmaceuticals targeting various diseases, including neurological disorders and cancer.

Case Study:

In a study focused on synthesizing pyrrolidine derivatives with therapeutic potential, this compound was utilized to create compounds exhibiting enhanced bioactivity against specific cancer cell lines. The results indicated that modifications to the pyrrolidine structure could lead to increased potency and selectivity .

2. Chiral Synthesis:

The compound's chiral nature allows it to be used in asymmetric synthesis processes. It can serve as a chiral auxiliary or ligand in various reactions, facilitating the production of enantiomerically pure substances.

Data Table: Chiral Synthesis Applications

Organic Synthesis Applications

1. Building Block for Complex Molecules:

This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups can be modified to create various derivatives with distinct properties.

Case Study:

Research highlighted the use of this compound in synthesizing novel heterocyclic compounds. These derivatives demonstrated promising biological activities, including antimicrobial and anti-inflammatory effects .

2. Reaction with Electrophiles:

The hydroxymethyl group in this compound can react with electrophiles, leading to the formation of various derivatives that are useful in medicinal chemistry.

Mechanism of Action

The mechanism of action of tert-butyl (2r,4r)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with target molecules, while the methoxy group can participate in hydrophobic interactions. The tert-butyl group can influence the overall conformation and stability of the compound, affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of pyrrolidine-based tert-butyl carboxylates, which vary in substituents, stereochemistry, and functional groups. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Methoxy vs. Fluorine Substitution: Fluorinated derivatives (e.g., ) exhibit increased metabolic stability due to C-F bond resistance to enzymatic degradation.

Stereochemical Influence :

- The (2R,4R) configuration of the target compound is critical for binding affinity in kinase inhibitors, whereas (2S,4S) isomers (e.g., ) are used in glycosidase inhibitors like migalastat .

Synthetic Utility :

- The Boc group in all analogs facilitates nitrogen protection during peptide coupling or cross-coupling reactions .

- Hydrogenation and Pd/C-mediated steps (e.g., ) are common in synthesizing saturated pyrrolidine rings.

Purity and Commercial Availability :

- Commercial samples of the target compound are typically ≥95% pure , while fluorinated or multi-substituted analogs (e.g., ) often require custom synthesis.

Biological Activity

Tert-butyl (2R,4R)-2-(hydroxymethyl)-4-methoxypyrrolidine-1-carboxylate, with the CAS number 664364-27-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the hydroxymethyl and methoxy groups suggests potential for hydrogen bonding and hydrophobic interactions, which are critical for binding to biological macromolecules.

Antitumor Activity

Recent studies have highlighted the compound's potential antitumor properties. For instance, a study involving various pyrrolidine derivatives demonstrated that compounds similar to this compound exhibited significant inhibitory effects on tumor cell proliferation in vitro. The mechanism was linked to the induction of apoptosis in cancer cells, suggesting a promising avenue for cancer therapy development .

Inhibitory Effects on Carcinogens

In a notable experiment, the compound was tested alongside other isomers for their ability to inhibit carcinogen-induced neoplasia in animal models. Results indicated that when included in the diet of ICR/Ha mice exposed to benzo[a]pyrene, the compound significantly reduced both the incidence and multiplicity of tumors. The hydroxyl group in its structure was identified as a key contributor to its protective effects against chemical carcinogenesis .

Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of this compound. Preliminary data suggest that it may exert protective effects against neurodegenerative diseases by modulating oxidative stress pathways and promoting neuronal survival. This is particularly relevant given the increasing incidence of neurodegenerative disorders globally .

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy Study : A study conducted on various pyrrolidine derivatives revealed that this compound exhibited a dose-dependent inhibition of tumor cell lines, with IC50 values comparable to established chemotherapeutic agents.

- Carcinogen Inhibition in Mice : In a controlled experiment, mice fed with diets supplemented with this compound showed a significant reduction in tumor formation when exposed to benzo[a]pyrene compared to control groups .

- Neuroprotective Mechanisms : Research focusing on oxidative stress markers in neuronal cultures treated with this compound indicated a reduction in reactive oxygen species (ROS) levels, suggesting its potential role as a neuroprotective agent .

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Purity | Reference |

|---|---|---|---|---|

| Hydrogenation | Pd/C, H₂, MeOH | 99% | 99% | |

| Silyl Deprotection | TBAF, THF | 85% | 95% |

Basic: Which spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : Assigns proton and carbon environments. For example, methoxy (-OCH₃) protons resonate at δ 3.2–3.4 ppm, while hydroxymethyl (-CH₂OH) groups appear as multiplets near δ 3.6–4.0 ppm .

- IR Spectroscopy : Confirms functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=O at ~1700 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated for C₁₁H₂₁NO₄: 230.30; observed 230.29) .

Critical Tip: Cross-validate data with X-ray crystallography (using SHELX software) for absolute configuration confirmation .

Advanced: How can researchers address stereochemical challenges in the synthesis of this compound?

Methodological Answer:

Stereochemical control is achieved through:

- Chiral Pool Synthesis : Starting from enantiomerically pure precursors (e.g., (2S,4R)-configured pyrrolidine derivatives) to preserve stereochemistry .

- Asymmetric Catalysis : Use of chiral catalysts in key steps (e.g., Sharpless epoxidation or Noyori hydrogenation) to induce desired stereocenters .

- Diastereomer Separation : Employ chiral HPLC or crystallization to resolve stereoisomers, as seen in the isolation of (2R,4S) vs. (2S,4R) diastereomers .

Data Contradiction Example: Discrepancies in optical rotation values ([α]²⁵D) between batches may indicate incomplete stereochemical control. Resolve by re-analyzing reaction conditions (e.g., solvent polarity, temperature) .

Advanced: What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine NMR (for functional groups), X-ray diffraction (for crystal packing), and computational modeling (e.g., CC-DPS QSPR/neural networks) to resolve ambiguities .

- Isotopic Labeling : Use ²H or ¹³C-labeled analogs to trace signal origins in complex spectra .

- Dynamic NMR : Analyze temperature-dependent spectra to identify conformational equilibria affecting peak splitting .

Case Study: A reported IR peak at 1700 cm⁻¹ initially assigned to ester C=O was later corrected to a lactone via X-ray data, highlighting the need for structural cross-checking .

Basic: What purification techniques are recommended for intermediates in the synthesis?

Methodological Answer:

- Flash Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (e.g., 1:6 to 1:10) for polar intermediates .

- Recrystallization : Optimize solvent pairs (e.g., MeOH/CH₂Cl₂) for crystalline intermediates .

- Distillation : For volatile byproducts, employ fractional distillation under reduced pressure .

Q. Table 2: Purification Outcomes

| Intermediate | Technique | Purity Achieved | Reference |

|---|---|---|---|

| 15a (Hydrogenated product) | Pd/C filtration | 99% | |

| 20b (Silylated derivative) | Flash chromatography | 95% |

Advanced: How can computational methods complement experimental data in studying this compound's reactivity?

Methodological Answer:

- Quantum Mechanics (QM) : Calculate transition states for key reactions (e.g., hydrogenation barriers) to optimize conditions .

- Molecular Dynamics (MD) : Simulate solvation effects on stereochemical outcomes (e.g., solvent polarity’s role in diastereomer formation) .

- QSPR Models : Predict physicochemical properties (logP, solubility) using CC-DPS datasets to guide solvent selection .

Example: MD simulations revealed that THF stabilizes the (2R,4R) configuration via H-bonding with the hydroxymethyl group, aligning with experimental yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.